molecular formula C22H18N4O2 B2922896 (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285603-04-4

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2922896
CAS No.: 1285603-04-4
M. Wt: 370.412
InChI Key: HKCQDNJHGNSJOV-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H18N4O2 and its molecular weight is 370.412. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds have been used as sensors for ions such as al³⁺ .

Mode of Action

This compound undergoes both aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms . The AIE mechanism is a phenomenon where the compound emits light upon aggregation, while the TICT mechanism involves the transfer of charge within the molecule. These mechanisms allow the compound to emit fluorescence under certain conditions .

Biochemical Pathways

The compound’s fluorescence properties suggest it could be involved in pathways related to light emission and charge transfer .

Pharmacokinetics

The compound’s fluorescence properties suggest it could be detected in biological systems under certain conditions .

Result of Action

The compound’s action results in a change in fluorescence. The crystalline powder emits intense green fluorescence under UV illumination. After grinding, the emission decreases dramatically with a red-shift in the emission wavelength. These changes in fluorescence are due to a transition from a crystalline to an amorphous state .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s fluorescence can be readily converted back into its original state by a recrystallization process, which can be realized by either immersion or fumigation in common organic solvents .

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-14-20(16-8-3-2-4-9-16)24-25-21(14)22(28)26-23-13-18-17-10-6-5-7-15(17)11-12-19(18)27/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCQDNJHGNSJOV-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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